2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether
Overview
Description
“2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether” is a chemical compound with the molecular formula C15H15BrO . It has a molecular weight of 291.18 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromomethyl group attached to a phenyl ring, which is further connected to a 3,4-dimethylphenyl group via an ether linkage .Scientific Research Applications
Synthesis of Important Intermediates
2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether and related compounds play a crucial role in synthesizing various intermediates for chemicals and materials. For instance, a compound similar to this, 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, is vital in producing the fungicide difenoconazole (Xie Wei-sheng, 2007).
Development of Polymeric Materials
Compounds like this compound are used in the synthesis of polymeric materials. For example, they are used in producing poly(arylene ether sulfone)s (PAES) with benzyl quaternary ammonium pendants, which have applications in fields like hydroxide conductivity and alkaline stability (Qian Shi et al., 2017). These materials are significant for their unique properties, such as dimensional change and water uptake.
Chemical Oxidation Studies
The study of chemical oxidation processes also utilizes these types of compounds. For example, research on the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, which is structurally similar, helps understand the aging and degradation mechanisms of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (R. Jerussi, 1971).
Crystal Structure Analysis
Such compounds are also utilized in crystallography to analyze molecular structures. The study of crystal structures, like those of substituted phenyl ethers, provides insights into molecular conformations and interactions, which is critical for designing new materials and understanding chemical processes (K. Peters et al., 1994).
properties
IUPAC Name |
4-[2-(bromomethyl)phenoxy]-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZDCQERYCAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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